5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
Overview
Description
5-Chloropyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound with the molecular formula C7H4ClN3O. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 5-position and a ketone group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method includes the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as Cu(II)-catalyzed aerobic cyclizations, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-Chloropyrido[2,3-d]pyridazin-8(7H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure similar to 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one but without the fused pyridine ring.
Pyridazinone: Similar to pyridazine but with a ketone group.
Chloropyridazine: A pyridazine derivative with a chlorine atom.
Uniqueness
This compound is unique due to its fused ring structure and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-7H-pyrido[2,3-d]pyridazin-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4-2-1-3-9-5(4)7(12)11-10-6/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRRDOGWNYFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275928 | |
Record name | 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-61-6 | |
Record name | 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23590-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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